N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Sulfamoyl Group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Formation of the Benzamide Structure: This can be done by reacting an appropriate amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the sulfamoyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, it may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, it might be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide: Lacks the sulfamoyl group.
3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide: Lacks the benzodioxole moiety.
Uniqueness
The presence of both the benzodioxole and sulfamoyl groups in N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide makes it unique, potentially offering a combination of biological activities not seen in the simpler analogs.
Properties
Molecular Formula |
C24H24N2O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
InChI |
InChI=1S/C24H24N2O5S/c1-15-4-5-16(2)20(10-15)26-32(28,29)23-12-19(8-6-17(23)3)24(27)25-13-18-7-9-21-22(11-18)31-14-30-21/h4-12,26H,13-14H2,1-3H3,(H,25,27) |
InChI Key |
KKEWTPVMUQTVDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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